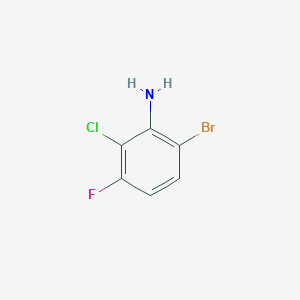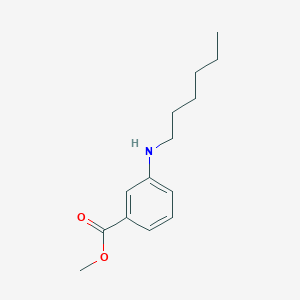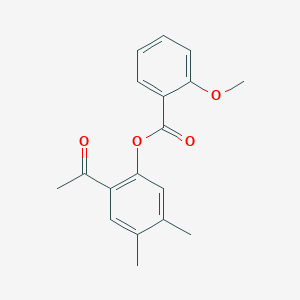
N-Benzylthiophene-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylthiophene-3-carboximidamide: is an organic compound with the molecular formula C12H12N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylthiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate benzylthiophene-3-carboxamide. This intermediate is then treated with an appropriate reagent, such as ammonium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Benzylthiophene-3-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-Benzylthiophene-3-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-Benzylthiophene-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Thiophene-3-carboximidamide: A simpler derivative without the benzyl group.
N-Benzylthiophene-2-carboximidamide: A positional isomer with the carboximidamide group at the 2-position.
N-Benzylthiophene-3-carboxamide: The amide derivative without the imidamide group.
Uniqueness: N-Benzylthiophene-3-carboximidamide is unique due to the presence of both the benzyl and carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H12N2S |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
N'-benzylthiophene-3-carboximidamide |
InChI |
InChI=1S/C12H12N2S/c13-12(11-6-7-15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
Clave InChI |
OGMXNFRQMCAUHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)


![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)



![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)



![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)
